Cas no 957045-17-9 (ethyl 5-amino-1-4-(4-methylphenyl)-1,3-thiazol-2-yl-1H-pyrazole-4-carboxylate)

Ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core linked to a substituted thiazole ring. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for developing biologically active molecules. The presence of both amino and ester functional groups enhances its versatility for further derivatization, enabling modifications to optimize physicochemical or pharmacological properties. Its aromatic and heteroaromatic components may contribute to interactions with biological targets, making it a candidate for applications in drug discovery. The compound's synthetic accessibility and modular design facilitate exploration of structure-activity relationships in therapeutic agent development.
ethyl 5-amino-1-4-(4-methylphenyl)-1,3-thiazol-2-yl-1H-pyrazole-4-carboxylate structure
957045-17-9 structure
Product Name:ethyl 5-amino-1-4-(4-methylphenyl)-1,3-thiazol-2-yl-1H-pyrazole-4-carboxylate
CAS No:957045-17-9
MF:C16H16N4O2S
MW:328.388841629028
CID:5957494
PubChem ID:4140110
Update Time:2025-05-20

ethyl 5-amino-1-4-(4-methylphenyl)-1,3-thiazol-2-yl-1H-pyrazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 5-amino-1-4-(4-methylphenyl)-1,3-thiazol-2-yl-1H-pyrazole-4-carboxylate
    • AKOS002276702
    • ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylate
    • ethyl 5-amino-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazole-4-carboxylate
    • 957045-17-9
    • Ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylate
    • Oprea1_386331
    • F1174-3182
    • Inchi: 1S/C16H16N4O2S/c1-3-22-15(21)12-8-18-20(14(12)17)16-19-13(9-23-16)11-6-4-10(2)5-7-11/h4-9H,3,17H2,1-2H3
    • InChI Key: DFRULIYVXOFYIE-UHFFFAOYSA-N
    • SMILES: S1C=C(C2C=CC(C)=CC=2)N=C1N1C(=C(C(=O)OCC)C=N1)N

Computed Properties

  • Exact Mass: 328.09939694g/mol
  • Monoisotopic Mass: 328.09939694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 417
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 111Ų

ethyl 5-amino-1-4-(4-methylphenyl)-1,3-thiazol-2-yl-1H-pyrazole-4-carboxylate Pricemore >>

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Additional information on ethyl 5-amino-1-4-(4-methylphenyl)-1,3-thiazol-2-yl-1H-pyrazole-4-carboxylate

Comprehensive Overview of Ethyl 5-amino-1-(4-(4-methylphenyl)-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate (CAS No. 957045-17-9)

The compound ethyl 5-amino-1-(4-(4-methylphenyl)-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate (CAS No. 957045-17-9) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This molecule combines a pyrazole core with a thiazole ring, both of which are prominent scaffolds in drug discovery. The presence of an ethyl carboxylate group and an amino functionality further enhances its versatility, making it a valuable intermediate for synthesizing bioactive compounds.

Recent studies highlight the growing interest in thiazole- and pyrazole-containing compounds, particularly in the context of antimicrobial and anti-inflammatory agents. Researchers are actively exploring derivatives of CAS No. 957045-17-9 for their potential to address drug-resistant pathogens, a pressing global health concern. The compound's structural motifs align with trends in fragment-based drug design, where smaller molecular units are optimized for target specificity. This approach is increasingly popular in AI-driven drug discovery platforms, which prioritize modular and scalable synthesis routes.

From a synthetic chemistry perspective, ethyl 5-amino-1-(4-(4-methylphenyl)-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate exemplifies the convergence of multicomponent reactions and green chemistry principles. Its synthesis often involves catalytic methods that minimize waste, aligning with the pharmaceutical industry's shift toward sustainable practices. Analytical techniques such as HPLC and NMR are critical for characterizing this compound, ensuring purity and reproducibility—key factors for regulatory compliance in preclinical development.

The compound's 4-methylphenyl substituent contributes to its lipophilicity, a property frequently optimized in pharmacokinetic studies. This characteristic is particularly relevant for blood-brain barrier permeability, a hot topic in neurology research. Computational models leveraging machine learning have been employed to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of similar structures, accelerating lead optimization cycles.

In agrochemical applications, derivatives of CAS No. 957045-17-9 have shown promise as plant growth regulators and pesticide synergists. The thiazole moiety, in particular, is known to interfere with insect metabolic pathways, offering a template for eco-friendly crop protection agents. This aligns with the rising demand for sustainable agriculture solutions, a sector projected to grow exponentially amid climate change challenges.

Patent landscapes reveal that ethyl 5-amino-1-(4-(4-methylphenyl)-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate is frequently cited in intellectual property filings related to kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. These targets are central to oncology and metabolic disorder therapeutics, areas where precision medicine is driving innovation. The compound's 1H-pyrazole-4-carboxylate segment is often modified to enhance binding affinity, demonstrating its role as a privileged structure in medicinal chemistry.

Quality control protocols for 957045-17-9 emphasize the importance of chiral purity, especially when the compound serves as a building block for stereospecific drugs. Advanced chromatographic methods, including chiral HPLC, are routinely employed to meet stringent industry standards. Such rigor is critical given the FDA's heightened focus on genotoxic impurities in drug formulations.

Market analysts note increasing procurement of CAS No. 957045-17-9 by contract research organizations (CROs) specializing in high-throughput screening. The compound's compatibility with automated synthesis platforms makes it a cost-effective option for combinatorial chemistry libraries. This trend dovetails with the pharmaceutical industry's push toward decentralized and digitized R&D workflows.

In summary, ethyl 5-amino-1-(4-(4-methylphenyl)-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate represents a multifaceted tool in modern chemical research. Its applications span drug discovery, agrochemical development, and material science, reflecting the interdisciplinary nature of contemporary molecular design. As computational and experimental techniques evolve, this compound is poised to remain at the forefront of innovation in bioactive molecule engineering.

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